molecular formula C15H16N2O2 B8771298 1-Benzyl-3-(2-methoxyphenyl)urea

1-Benzyl-3-(2-methoxyphenyl)urea

Cat. No.: B8771298
M. Wt: 256.30 g/mol
InChI Key: KVQQHIMOMAWUDV-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyphenyl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom and a 2-methoxyphenyl group to the other. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol. The compound has been studied for its crystallographic properties, as evidenced by single-crystal X-ray diffraction analyses using the SHELX software suite . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physical properties and reactivity compared to analogs with substituents at other positions.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C15H16N2O2/c1-19-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,17,18)

InChI Key

KVQQHIMOMAWUDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Urea derivatives are widely explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility. Below is a detailed comparison of 1-Benzyl-3-(2-methoxyphenyl)urea with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • 1-Benzyl-3-(4-methoxybenzyl)urea (BMU) Substituent: Methoxy group at the para position of the benzyl ring. BMU was synthesized as part of natural product-inspired research on soluble epoxide hydrolase inhibitors . Molecular Weight: 270.31 g/mol (C₁₆H₁₈N₂O₂).
  • 1-Benzyl-3-(4-fluorophenyl)urea

    • Substituent: Fluorine at the para position.
    • Impact: The electron-withdrawing fluorine atom reduces electron density on the phenyl ring, affecting hydrogen-bonding interactions. This compound has a melting point of 179°C and a molecular weight of 244.27 g/mol (C₁₄H₁₃FN₂O) .
  • 1-Benzyl-3-(2-trifluoromethylphenyl)urea

    • Substituent: Trifluoromethyl group at the ortho position.
    • Impact: The bulky CF₃ group introduces steric hindrance and strong electron-withdrawing effects, which may reduce solubility but enhance binding affinity in hydrophobic environments. Available commercially (95% purity) .

Physicochemical Properties

Compound Substituent Position Molecular Weight (g/mol) Melting Point (°C) Notable Properties
This compound ortho-OCH₃ 256.30 Not reported High crystallinity
1-Benzyl-3-(4-bromophenyl)urea para-Br 305.17 Not reported CAS 13208-62-3; used in Suzuki couplings
1-Benzyl-3-(2,6-dimethylphenyl)urea ortho-CH₃ 254.33 Not reported High steric bulk
1-Benzyl-3-(p-tolyl)urea para-CH₃ 240.30 Not reported Enhanced lipophilicity

Key Research Findings

  • Crystallographic Studies :
    • The crystal structure of this compound reveals planar urea moieties and intermolecular hydrogen bonds, critical for stabilizing its lattice .
  • Thermal Stability: Ureas with electron-withdrawing groups (e.g., NO₂ in 1-Benzyl-3-(4-nitrophenyl)urea) exhibit higher melting points due to stronger intermolecular forces .

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